Bis(4-ethynylphenyl)(dimethyl)stannane

Description

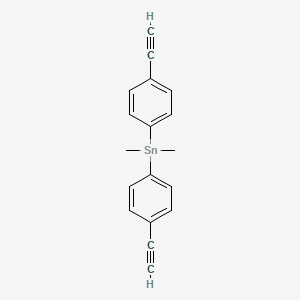

Bis(4-ethynylphenyl)(dimethyl)stannane (CAS: 109426-41-7) is an organotin compound with the molecular formula C₁₈H₁₆Sn and a molecular weight of 351.03 g/mol . Its structure features two 4-ethynylphenyl groups and two methyl groups bonded to a central tin atom. The ethynyl (C≡C) substituents confer reactivity for cross-coupling or polymerization, while the methyl groups may influence steric and electronic properties.

Structure

2D Structure

Properties

CAS No. |

109426-41-7 |

|---|---|

Molecular Formula |

C18H16Sn |

Molecular Weight |

351.0 g/mol |

IUPAC Name |

bis(4-ethynylphenyl)-dimethylstannane |

InChI |

InChI=1S/2C8H5.2CH3.Sn/c2*1-2-8-6-4-3-5-7-8;;;/h2*1,4-7H;2*1H3; |

InChI Key |

VKZFFCZLHKOMOE-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C1=CC=C(C=C1)C#C)C2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of bis(4-ethynylphenyl)(dimethyl)stannane, key comparisons are made with structurally related stannanes and their derivatives.

Table 1: Structural and Physical Properties

Key Comparisons

Structural Differences and Reactivity :

- This compound has two ethynyl groups and two methyl groups , whereas tetrakis(4-ethynylphenyl)stannane (precursor to Sn-P1) has four ethynyl groups . The additional ethynyl groups in the latter enable higher cross-linking density in Sn-P1 polymers, achieving a BET surface area of 747 m²/g . The methyl groups in the dimethyl variant likely reduce polymerization efficiency but may enhance solubility or stability.

Chemical Reactivity: In digestion reactions, tetrakis(4-ethynylphenyl)stannane-derived Sn-P1 produced diphenylbutadiyne quantitatively when synthesized via lithiation, but only trace amounts when synthesized via alternative methods . This highlights the sensitivity of stannane reactivity to synthetic pathways.

Fluorinated Analogs: Fluorinated stannanes (e.g., bis(3-fluorophenyl)bis(4-fluorophenyl)stannane) are structurally similar but lack ethynyl functionality.

Research Findings and Implications

- aPOP Applications : Tetrakis(4-ethynylphenyl)stannane outperforms the dimethyl variant in forming porous frameworks due to higher ethynyl content, enabling robust polymer networks .

- Steric Effects : Methyl groups in this compound may limit accessibility of the tin center for catalytic or binding applications compared to unhindered analogs.

- Synthetic Flexibility: The ethynyl groups in both compounds allow modular functionalization (e.g., Sonogashira coupling), though the dimethyl variant offers fewer reactive sites .

Q & A

Q. What are the optimal synthetic routes for Bis(4-ethynylphenyl)(dimethyl)stannane, and how can reaction conditions be systematically optimized?

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹¹⁹Sn) to confirm bonding environments and symmetry. X-ray crystallography resolves Sn-C bond lengths and angles, critical for validating computational models . Cross-reference with IR spectroscopy for ethynyl C≡C stretches (~2100 cm⁻¹) and Sn-CH₃ vibrations. Pre-test/post-test designs ensure consistency across batches .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to predict ¹¹⁹Sn NMR shifts. Compare with experimental data to identify steric or electronic effects not accounted for in initial models. Use statistical tools (e.g., RMSD analysis) to quantify deviations and refine parameters like solvent dielectric constant . Link findings to broader organometallic theory to explain anomalies .

Q. What experimental designs are suitable for probing the catalytic mechanism of this compound in alkyne functionalization?

- Methodological Answer : Employ kinetic isotope effects (KIE) and radical trapping agents to distinguish between concerted vs. stepwise pathways. Use in situ Raman spectroscopy to monitor Sn-C bond dynamics during catalysis. Design a 2² factorial experiment (varying substrate concentration and catalyst loading) to isolate rate-determining steps . Validate mechanistic hypotheses against Marcus theory or Hammett plots .

Q. How can researchers address contradictory data in thermal stability studies of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to differentiate decomposition pathways. Use Arrhenius plots to compare activation energies across studies. Apply error-analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in DSC measurements . Reconcile results with ligand dissociation energy calculations from DFT .

Data Contradiction Analysis Framework

Theoretical and Methodological Alignment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.